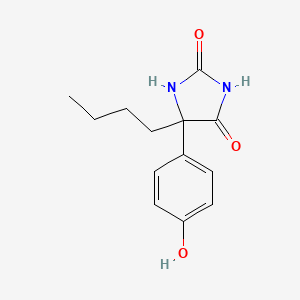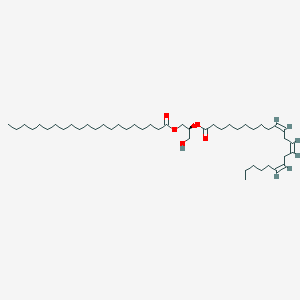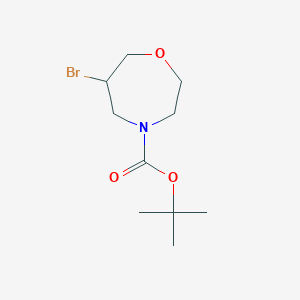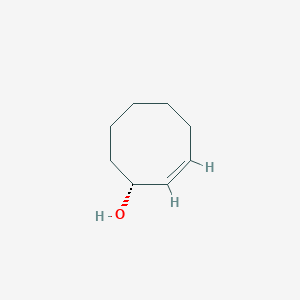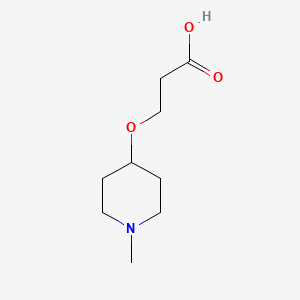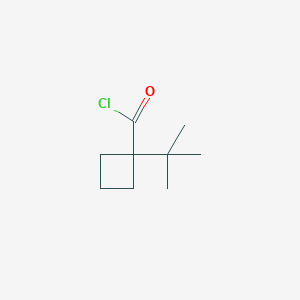
1-(tert-Butyl)cyclobutane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyl)cyclobutane-1-carbonyl chloride is an organic compound with the molecular formula C9H15ClO. It is a derivative of cyclobutane, where a tert-butyl group and a carbonyl chloride group are attached to the cyclobutane ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(tert-Butyl)cyclobutane-1-carbonyl chloride can be synthesized through the reaction of cyclobutanecarboxylic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the cyclobutanecarboxylic acid is dissolved in a suitable solvent such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux, and the resulting this compound is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(tert-Butyl)cyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Alcohols: Formed from the reduction of the carbonyl chloride group.
Carboxylic Acids: Formed from the oxidation of the compound.
Aplicaciones Científicas De Investigación
1-(tert-Butyl)cyclobutane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyl)cyclobutane-1-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can undergo nucleophilic attack, leading to the formation of various derivatives. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanecarbonyl chloride: Lacks the tert-butyl group, making it less sterically hindered.
tert-Butylcyclobutane: Lacks the carbonyl chloride group, making it less reactive.
Cyclobutanecarboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
1-(tert-Butyl)cyclobutane-1-carbonyl chloride is unique due to the presence of both the tert-butyl group and the carbonyl chloride group. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and selectivity, while the carbonyl chloride group offers a site for nucleophilic attack, enabling various chemical transformations.
Propiedades
Fórmula molecular |
C9H15ClO |
|---|---|
Peso molecular |
174.67 g/mol |
Nombre IUPAC |
1-tert-butylcyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-8(2,3)9(7(10)11)5-4-6-9/h4-6H2,1-3H3 |
Clave InChI |
SOOKPLYLQWFJBI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1(CCC1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12944072.png)
![2-(Undec-10-en-1-yl)benzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12944083.png)
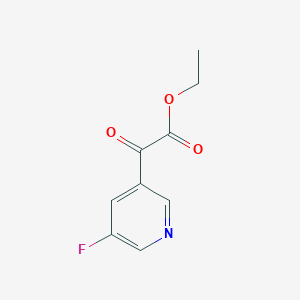
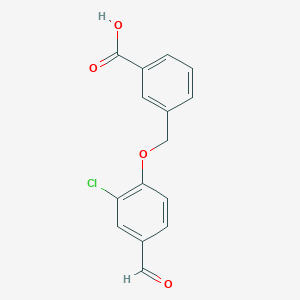
![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid](/img/structure/B12944094.png)
![(2R,3R,4S,5R)-2-[12-(dimethylamino)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12944098.png)
